molecular formula C13H13NO4 B5966230 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione

3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione

Cat. No. B5966230
M. Wt: 247.25 g/mol
InChI Key: TZZYOKWQRSAPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione, also known as MFA-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an interesting target for researchers in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is still not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular function and ultimately lead to the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of certain enzymes involved in cell signaling pathways. Additionally, 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in lab experiments is its unique chemical structure, which makes it an interesting target for researchers. Additionally, the synthesis method for 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been optimized to yield high purity compound in good yields. However, one limitation of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione. One potential area of study is its use as a fluorescent probe for imaging biological systems. Another potential area of study is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione and its potential use as an anticancer agent.

Synthesis Methods

The synthesis of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione involves the reaction of 2-methoxyaniline with maleic anhydride in the presence of a catalyst. The resulting product is then treated with ethylamine to form the final compound. This synthesis method has been optimized to yield high purity 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in good yields.

Scientific Research Applications

3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a potential anticancer agent, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-hydroxy-4-[N-(2-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(12-10(15)7-18-13(12)16)14-9-5-3-4-6-11(9)17-2/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYOKWQRSAPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1OC)C2=C(COC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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